molecular formula C14H20N2O2 B6635462 1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide

1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide

Cat. No. B6635462
M. Wt: 248.32 g/mol
InChI Key: VVZQKIBTPQEWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. ABT-594 is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which act on the same receptors as nicotine. However, unlike nicotine, ABT-594 does not produce addiction or other adverse effects associated with smoking.

Mechanism of Action

ABT-594 acts on the nicotinic acetylcholine receptors in the brain and spinal cord, which are involved in the transmission of pain signals. By activating these receptors, ABT-594 reduces the transmission of pain signals and produces analgesia.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. In addition, ABT-594 has been shown to produce antinociceptive effects in animal models of neuropathic and inflammatory pain, as well as in humans.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptors. However, ABT-594 also has several limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on ABT-594, including:
1. Further studies on the mechanism of action of ABT-594, particularly with regard to its effects on different types of pain.
2. Development of new formulations of ABT-594 that can be administered orally or transdermally, to improve its clinical utility.
3. Investigation of the potential use of ABT-594 in the treatment of other conditions, such as depression and anxiety.
4. Development of new compounds that are structurally similar to ABT-594, but with improved pharmacokinetic and pharmacodynamic properties.
5. Exploration of the potential use of ABT-594 in combination with other drugs, to improve its efficacy and reduce the risk of adverse effects.

Synthesis Methods

ABT-594 is synthesized using a multi-step process that involves the coupling of two key intermediates, 2-(3-methoxyphenyl)ethylamine and cyclobutanecarboxylic acid. The final product is obtained in high purity through a series of purification steps, including chromatography and recrystallization.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use as a painkiller, particularly for the treatment of chronic pain. Several studies have demonstrated that ABT-594 is highly effective in reducing pain in animal models of neuropathic and inflammatory pain. In addition, ABT-594 has been shown to be effective in reducing pain in humans, with a lower risk of addiction and other adverse effects compared to traditional opioids.

properties

IUPAC Name

1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-12-5-2-4-11(10-12)6-9-16-13(17)14(15)7-3-8-14/h2,4-5,10H,3,6-9,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQKIBTPQEWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2(CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide

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